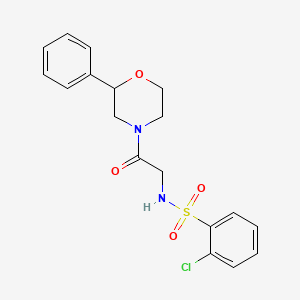

2-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

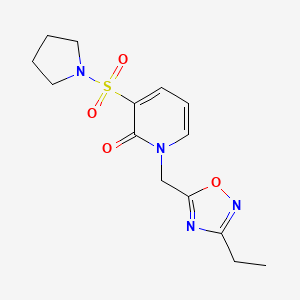

2-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized through various methods, including the reaction of 2-chlorobenzenesulfonyl chloride with N-(2-oxo-2-(2-phenylmorpholino)ethyl)amine.

Applications De Recherche Scientifique

Antibacterial Activity

This compound shows promise in the field of antibacterial research. Similar structures have been synthesized and evaluated for their antibacterial properties, exhibiting a wide spectrum of activity . The presence of the benzenesulfonamide moiety can be crucial for this activity, as it is a common feature in many antibacterial agents.

Antifungal Applications

The structural analogs of this compound, particularly those with quinoline derivatives, have demonstrated antifungal properties . The compound’s ability to interact with fungal cell components could be explored to develop new antifungal agents.

Anti-inflammatory Potential

Compounds with similar structures have been reported to possess anti-inflammatory activities . The morpholine ring, in particular, is a feature that can be exploited for its potential to reduce inflammation.

Antiviral Research

The compound’s structure suggests potential use in antiviral research. Indole derivatives, which share some structural similarities, have shown various biological activities, including antiviral properties . This compound could be part of studies aiming to develop new antiviral drugs.

Cardiovascular Therapeutics

The compound could be investigated for its potential applications in cardiovascular diseases. Related compounds have been found suitable for the prevention and treatment of cardiogenic thromboembolisms . Its unique structure might interact with biological pathways involved in cardiovascular health.

Oncology and Cancer Treatment

The benzenesulfonamide group is often found in compounds with antitumor activities . Research into this compound could focus on its potential to act as a chemotherapeutic agent, possibly through mechanisms involving cell cycle arrest or apoptosis induction.

Mécanisme D'action

Target of Action

The primary target of 2-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .

Mode of Action

The compound interacts with CA IX by inhibiting its activity . This inhibition disrupts the tumor cells’ ability to regulate pH through the conversion of carbon dioxide to bicarbonate, leading to an unfavorable environment for tumor growth .

Biochemical Pathways

The inhibition of CA IX affects the anaerobic glycolysis pathway . Tumor cells often shift their metabolism to anaerobic glycolysis, which leads to a significant modification in pH. By inhibiting CA IX, this compound disrupts this process, creating a hostile environment for tumor growth .

Result of Action

The inhibition of CA IX by this compound leads to a significant decrease in tumor cell proliferation . Specifically, certain derivatives of this compound have shown significant inhibitory effects against breast cancer cell lines .

Propriétés

IUPAC Name |

2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c19-15-8-4-5-9-17(15)26(23,24)20-12-18(22)21-10-11-25-16(13-21)14-6-2-1-3-7-14/h1-9,16,20H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQSLXIIDHOKLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2859414.png)

![3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2859416.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2859420.png)

![N-(3-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2859422.png)

![5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2859423.png)

![1-([1,1'-Biphenyl]-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2859426.png)